(R)-2-Benzhydrylpyrrolidine hydrochloride

Catalog No.
S891538
CAS No.
23627-61-4
M.F
C17H20ClN
M. Wt
273.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Benzhydrylpyrrolidine hydrochloride

CAS Number

23627-61-4

Product Name

(R)-2-Benzhydrylpyrrolidine hydrochloride

IUPAC Name

(2R)-2-benzhydrylpyrrolidine;hydrochloride

Molecular Formula

C17H20ClN

Molecular Weight

273.8 g/mol

InChI

InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m1./s1

InChI Key

KTGRJTGIWVDSKZ-PKLMIRHRSA-N

SMILES

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Isomeric SMILES

C1C[C@@H](NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
  • Potential Catalyst

    Some suppliers categorize (R)-2-Benzhydrylpyrrolidine hydrochloride as a catalyst []. However, specific details regarding its catalytic activity or areas of application are scarce in the scientific literature.

  • Synthetic Precursor

    The structure of (R)-2-Benzhydrylpyrrolidine hydrochloride includes a chiral center, which makes it a potential precursor for the synthesis of other chiral molecules. Chiral molecules play a crucial role in various fields of research, including pharmaceuticals and material science.

(R)-2-Benzhydrylpyrrolidine hydrochloride, also known as (R)-(+)-2-(diphenylmethyl)pyrrolidine hydrochloride, is a chiral compound with the molecular formula C17H20ClN. This compound features a pyrrolidine ring substituted with a diphenylmethyl group, which imparts significant stereochemical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in chemistry and biology .

  • Oxidation: This compound can be oxidized to form N-oxides.
  • Reduction: It can undergo reduction to yield different amine derivatives.
  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions when suitable leaving groups are present .

Common reagents involved include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Controlled temperatures and inert atmospheres are typically maintained to minimize side reactions.

The synthesis of (R)-2-benzhydrylpyrrolidine typically involves:

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This method utilizes azomethine ylides to create stereochemical diversity in pyrrolidine synthesis.
  • Chiral Catalysts: These are often employed to enhance enantioselectivity during the synthesis process .

Industrial-scale production methods remain limited in documentation but can be adapted from laboratory techniques with optimized conditions.

(R)-2-benzhydrylpyrrolidine hydrochloride has diverse applications:

  • Asymmetric Synthesis: It serves as a chiral solvating agent in nuclear magnetic resonance spectroscopy, aiding in the determination of enantiomeric compositions.
  • Pharmaceutical Development: This compound is utilized as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
  • Catalysis: It is employed in the production of chiral catalysts and ligands for asymmetric reactions .

Studies have shown that (R)-2-benzhydrylpyrrolidine interacts with various biomolecules, influencing neurotransmitter systems. Its role as an NDRI suggests potential therapeutic applications in conditions like attention deficit hyperactivity disorder (ADHD) and depression, though more research is needed to fully understand its safety and efficacy profiles .

Several compounds share structural similarities with (R)-2-benzhydrylpyrrolidine. Notable examples include:

Compound NameIUPAC NameKey Characteristics
2-Diphenylmethylpyrrolidine2-DiphenylmethylpyrrolidineStimulant properties; psychoactive effects
Desoxypipradrol2-DiphenylmethylpyrrolidineNorepinephrine-dopamine reuptake inhibitor
Diphenylprolinol2-DiphenylprolinolSimilar chiral properties; used in asymmetric synthesis

The uniqueness of (R)-2-benzhydrylpyrrolidine lies in its specific stereochemistry and the resultant biological activity, which may differ significantly from its analogs. Its applications in asymmetric synthesis and as a chiral solvating agent further distinguish it from similar compounds .

UNII

3Y5S5QC8AN

Dates

Modify: 2023-08-16

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